![molecular formula C20H22N6O2 B10989878 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10989878.png)
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, 2-aminobenzimidazole, undergoes diazotization followed by coupling with malononitrile in the presence of pyridine to form a benzimidazole derivative.
Coupling with Piperazine: The benzimidazole derivative is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antiviral properties, particularly against hepatitis B virus.
Mechanism of Action
The mechanism by which N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the BCR-ABL pathway in chronic myeloid leukemia, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide: Another benzimidazole derivative with anticancer properties.
N-(benzimidazol-2-yl)phenyl-1,3-diamine: Used in the synthesis of various benzimidazole-based compounds.
Uniqueness
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of benzimidazole and piperazine moieties, which confer distinct biological activities and chemical reactivity. Its ability to target multiple pathways and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Biological Activity
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 342.41 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 4
- Hydrogen Bond Acceptors : 7
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cancer progression. The compound has been studied for its inhibitory effects on topoisomerase II, an essential enzyme in DNA replication and repair processes.
Key Mechanisms:
- Topoisomerase II Inhibition : The compound binds to the DNA-topoisomerase II complex, disrupting DNA replication and leading to apoptosis in cancer cells.
- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, particularly against various cancer cell lines.
Cytotoxicity Studies
Recent studies evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant cytotoxicity at varying concentrations.
Concentration (µM) | MCF7 Cell Viability (%) | MCF10A Cell Viability (%) |
---|---|---|
10 | 70 | 90 |
20 | 50 | 85 |
50 | 30 | 80 |
The compound demonstrated a higher selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies were performed to elucidate the binding affinity of the compound with target proteins:
- Topoisomerase II : High binding affinity was observed, suggesting effective inhibition.
- DNA Minor Groove : Binding studies indicated that the compound can also interact with the minor groove of DNA, further contributing to its anticancer properties.
Case Studies
A notable case study involved the combination therapy of this compound with doxorubicin. The combination was tested on MCF7 cells and showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential role in reversing drug resistance.
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c27-18(24-19-22-16-8-4-5-9-17(16)23-19)14-21-20(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,28)(H2,22,23,24,27) |
InChI Key |
CDGDBKFOHXEYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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